![molecular formula C21H26N2O6S B2415298 methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797971-28-8](/img/structure/B2415298.png)
methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
The compound “N- (4- ( ( (4- (4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide” is similar to the one you’re asking about . It has a molecular weight of 434.49 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N- (4- ( ( (4- (4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide” is 1S/C25H26N2O5/c1-30-21-10-6-19 (7-11-21)25 (12-15-31-16-13-25)17-26-23 (28)18-4-8-20 (9-5-18)27-24 (29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3, (H,26,28) (H,27,29)
.
Physical And Chemical Properties Analysis
The compound “N- (4- ( ( (4- (4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide” is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Structure
The compound’s molecular structure consists of asymmetric units in both orthorhombic and monoclinic crystal systems. Specifically:
- Compound 2: C14H15NO2, also synthesized via Schiff bases reduction route, involves intermolecular O2—H2···O2 and O2—H2···O21 hydrogen bonding .
Importance as a Starting Material
These compounds serve as crucial starting materials for various applications:
- Pharmaceuticals: Secondary amines, like the title compounds, are building blocks for pharmaceuticals. They contribute to antidepressants, analgesics, and other drug classes .
Cytotoxic Evaluation
While not directly mentioned for these compounds, it’s worth noting that cytotoxicity studies could be relevant. Investigating their impact on cell viability and potential anticancer properties would be an interesting avenue for further research .
Synthetic Routes
The synthesis of these compounds involves specific reactions. For instance:
Safety and Hazards
properties
IUPAC Name |
methyl N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-7-3-16(4-8-18)21(11-13-29-14-12-21)15-22-30(25,26)19-9-5-17(6-10-19)23-20(24)28-2/h3-10,22H,11-15H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMGZARUYWJWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate |
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